(1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate
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Overview
Description
(1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate: is a chiral compound with the molecular formula C9H17NO3. It is a derivative of cyclohexanecarboxylic acid and contains both amino and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Functional Group Introduction:
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo substitution reactions at the amino or hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals for various industrial applications .
Mechanism of Action
The mechanism of action of (1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biochemical pathways. The compound’s chiral nature allows it to interact selectively with chiral environments in biological systems .
Comparison with Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share similar functional groups and chiral centers but differ in their carbon chain length and substitution patterns.
Imidazoles: Although structurally different, imidazoles also contain nitrogen and oxygen functional groups and are used in similar applications in pharmaceuticals and industry
Uniqueness:
- The unique combination of amino and hydroxy groups in (1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate allows for diverse chemical reactivity.
- Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h6-8,11H,2-5,10H2,1H3 |
InChI Key |
CLPRJBMFXOMVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1N)O |
Origin of Product |
United States |
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